molecular formula C8H10O2S B13316130 4-(Thiophen-2-YL)oxolan-3-OL

4-(Thiophen-2-YL)oxolan-3-OL

Cat. No.: B13316130
M. Wt: 170.23 g/mol
InChI Key: DYWRQYDUBQVMFR-UHFFFAOYSA-N
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Description

4-(Thiophen-2-YL)oxolan-3-OL is a heterocyclic compound that contains both a thiophene ring and an oxolane ring The thiophene ring is a five-membered ring containing one sulfur atom, while the oxolane ring is a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-YL)oxolan-3-OL can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with oxolane derivatives under specific reaction conditions. For example, the Paal-Knorr synthesis is a well-known method for preparing thiophene derivatives, which can then be further reacted with oxolane derivatives to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-YL)oxolan-3-OL undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophene derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Thiophen-2-YL)oxolan-3-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-YL)oxolan-3-OL involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, which are crucial for its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiophen-2-YL)oxolan-3-OL is unique due to the presence of both thiophene and oxolane rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

4-thiophen-2-yloxolan-3-ol

InChI

InChI=1S/C8H10O2S/c9-7-5-10-4-6(7)8-2-1-3-11-8/h1-3,6-7,9H,4-5H2

InChI Key

DYWRQYDUBQVMFR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)O)C2=CC=CS2

Origin of Product

United States

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